molecular formula C22H20N2O2 B267080 2-methyl-N-{3-[(methylanilino)carbonyl]phenyl}benzamide

2-methyl-N-{3-[(methylanilino)carbonyl]phenyl}benzamide

Cat. No. B267080
M. Wt: 344.4 g/mol
InChI Key: WGSZJFNIFIVAKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-{3-[(methylanilino)carbonyl]phenyl}benzamide, also known as MICA, is a chemical compound that has been widely studied for its potential applications in scientific research. MICA is a member of the benzamide class of compounds and is structurally similar to other benzamides that have been used as drugs for various medical conditions.

Scientific Research Applications

2-methyl-N-{3-[(methylanilino)carbonyl]phenyl}benzamide has been studied for its potential applications in a variety of scientific research fields. One area of research that has focused on 2-methyl-N-{3-[(methylanilino)carbonyl]phenyl}benzamide is cancer biology. 2-methyl-N-{3-[(methylanilino)carbonyl]phenyl}benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Specifically, 2-methyl-N-{3-[(methylanilino)carbonyl]phenyl}benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes 2-methyl-N-{3-[(methylanilino)carbonyl]phenyl}benzamide a potential candidate for the development of new cancer therapies.

Mechanism of Action

The mechanism of action of 2-methyl-N-{3-[(methylanilino)carbonyl]phenyl}benzamide is not fully understood. However, it has been proposed that 2-methyl-N-{3-[(methylanilino)carbonyl]phenyl}benzamide works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the activation of apoptotic pathways, ultimately resulting in cell death.
Biochemical and Physiological Effects
2-methyl-N-{3-[(methylanilino)carbonyl]phenyl}benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, 2-methyl-N-{3-[(methylanilino)carbonyl]phenyl}benzamide has been shown to have anti-inflammatory effects. Specifically, 2-methyl-N-{3-[(methylanilino)carbonyl]phenyl}benzamide has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in the development of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-N-{3-[(methylanilino)carbonyl]phenyl}benzamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 2-methyl-N-{3-[(methylanilino)carbonyl]phenyl}benzamide has been shown to be relatively stable under a variety of experimental conditions. However, one limitation of using 2-methyl-N-{3-[(methylanilino)carbonyl]phenyl}benzamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target the activity of 2-methyl-N-{3-[(methylanilino)carbonyl]phenyl}benzamide.

Future Directions

There are several future directions for research on 2-methyl-N-{3-[(methylanilino)carbonyl]phenyl}benzamide. One area of research that could be explored is the development of new cancer therapies based on the anti-cancer properties of 2-methyl-N-{3-[(methylanilino)carbonyl]phenyl}benzamide. Additionally, further studies could be conducted to better understand the mechanism of action of 2-methyl-N-{3-[(methylanilino)carbonyl]phenyl}benzamide. This would allow for the development of more targeted experiments that specifically focus on the activity of 2-methyl-N-{3-[(methylanilino)carbonyl]phenyl}benzamide. Finally, the anti-inflammatory properties of 2-methyl-N-{3-[(methylanilino)carbonyl]phenyl}benzamide could be further explored, with the goal of developing new therapies for inflammatory diseases.

Synthesis Methods

The synthesis of 2-methyl-N-{3-[(methylanilino)carbonyl]phenyl}benzamide involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This intermediate is then reacted with N-(3-aminophenyl)acetamide to form the final product, 2-methyl-N-{3-[(methylanilino)carbonyl]phenyl}benzamide. The synthesis of 2-methyl-N-{3-[(methylanilino)carbonyl]phenyl}benzamide is relatively straightforward and can be performed using standard laboratory techniques.

properties

Product Name

2-methyl-N-{3-[(methylanilino)carbonyl]phenyl}benzamide

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

2-methyl-N-[3-[methyl(phenyl)carbamoyl]phenyl]benzamide

InChI

InChI=1S/C22H20N2O2/c1-16-9-6-7-14-20(16)21(25)23-18-11-8-10-17(15-18)22(26)24(2)19-12-4-3-5-13-19/h3-15H,1-2H3,(H,23,25)

InChI Key

WGSZJFNIFIVAKQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N(C)C3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N(C)C3=CC=CC=C3

Origin of Product

United States

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